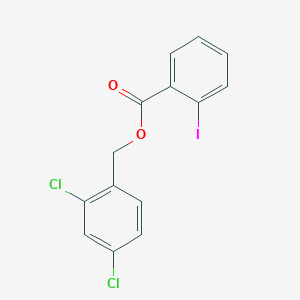

2,4-Dichlorobenzyl 2-iodobenzoate

Beschreibung

2,4-Dichlorobenzyl 2-iodobenzoate is a halogenated aromatic ester featuring a 2,4-dichlorobenzyl group esterified to a 2-iodobenzoic acid moiety. This compound is structurally characterized by the presence of chlorine atoms at the 2- and 4-positions of the benzyl ring and an iodine atom at the 2-position of the benzoate ring. The combination of electron-withdrawing halogens (Cl and I) confers unique electronic and steric properties, making it relevant in medicinal chemistry and materials science.

Eigenschaften

CAS-Nummer |

436130-56-2 |

|---|---|

Molekularformel |

C14H9Cl2IO2 |

Molekulargewicht |

407.0 g/mol |

IUPAC-Name |

(2,4-dichlorophenyl)methyl 2-iodobenzoate |

InChI |

InChI=1S/C14H9Cl2IO2/c15-10-6-5-9(12(16)7-10)8-19-14(18)11-3-1-2-4-13(11)17/h1-7H,8H2 |

InChI-Schlüssel |

TTYSYDILQFPOTF-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C(=C1)C(=O)OCC2=C(C=C(C=C2)Cl)Cl)I |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2,4-Dichlorbenzyl-2-iodobenzoat beinhaltet typischerweise die Veresterung von 2,4-Dichlorbenzylalkohol mit 2-Iodbenzoesäure. Die Reaktion wird üblicherweise in Gegenwart eines Dehydratisierungsmittels wie Dicyclohexylcarbodiimid (DCC) und eines Katalysators wie 4-Dimethylaminopyridin (DMAP) durchgeführt, um den Veresterungsprozess zu erleichtern .

Industrielle Produktionsmethoden

Obwohl spezifische industrielle Produktionsmethoden für 2,4-Dichlorbenzyl-2-iodobenzoat nicht gut dokumentiert sind, würde der allgemeine Ansatz groß angelegte Veresterungsreaktionen unter kontrollierten Bedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Einsatz von automatisierten Reaktoren und kontinuierlichen Fließsystemen könnte die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern.

Analyse Chemischer Reaktionen

Arten von Reaktionen

2,4-Dichlorbenzyl-2-iodobenzoat kann verschiedene chemische Reaktionen eingehen, darunter:

Substitutionsreaktionen: Das Vorhandensein von Halogenen (Chlor und Iod) macht es anfällig für nucleophile Substitutionsreaktionen.

Oxidation und Reduktion: Die Verbindung kann unter geeigneten Bedingungen oxidiert oder reduziert werden, um verschiedene Derivate zu bilden.

Hydrolyse: Die Esterbindung kann hydrolysiert werden, um 2,4-Dichlorbenzylalkohol und 2-Iodbenzoesäure zu ergeben.

Häufige Reagenzien und Bedingungen

Nucleophile Substitution: Reagenzien wie Natriumhydroxid oder Kaliumhydroxid in wässrigem oder alkoholischem Medium.

Oxidation: Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid.

Hydrolyse: Saure oder basische Bedingungen unter Verwendung von Salzsäure oder Natriumhydroxid.

Hauptprodukte, die gebildet werden

Substitution: Bildung substituierter Derivate, abhängig vom verwendeten Nucleophil.

Oxidation: Bildung von Carbonsäuren oder Ketonen.

Reduktion: Bildung von Alkoholen oder Alkanen.

Hydrolyse: Bildung von 2,4-Dichlorbenzylalkohol und 2-Iodbenzoesäure.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 2,4-Dichlorbenzyl-2-iodobenzoat ist nicht vollständig geklärt. Es wird angenommen, dass es mit zellulären Proteinen und Enzymen interagiert und möglicherweise normale Zellfunktionen stört. Das Vorhandensein von Halogenen kann seine Fähigkeit verstärken, Zellmembranen zu durchdringen und mit intrazellulären Zielstrukturen zu interagieren.

Wirkmechanismus

The mechanism of action of 2,4-Dichlorobenzyl 2-iodobenzoate is not fully understood. it is believed to interact with cellular proteins and enzymes, potentially disrupting normal cellular functions. The presence of halogens may enhance its ability to penetrate cell membranes and interact with intracellular targets .

Vergleich Mit ähnlichen Verbindungen

2,4-Dichlorobenzyl 2-Methoxybenzoate

4-Chlorobenzyl and 2,4-Difluorobenzyl Derivatives

- Structure : Compound 6d (4-chlorobenzyl) and 6e (2,4-difluorobenzyl) from .

- Activity :

- Implication : The 2,4-dichloro configuration is critical for maintaining steric and electronic complementarity with biological targets.

Positional Isomers of Dichlorobenzyl Groups

(S)-2-Amino-2-(2,6-Dichlorobenzyl)pent-4-ynoic Acid

- Structure : Dichlorobenzyl group at 2,6-positions instead of 2,3.

- Activity : IC₅₀ = 1.31 mM against collagenase, slightly lower (more potent) than the 2,4-dichloro analog (IC₅₀ = 1.48 mM) .

- Structural Insight : The 2,6-configuration marginally improves binding entropy (ΔG = −6.5 kcal/mol vs. −6.4 kcal/mol for 2,4-dichloro), likely due to reduced steric clash with Tyr201 in collagenase .

Iodinated Analogs

N-(2-(2-(2,4-Dichlorobenzylidene)hydrazinyl)-2-oxoethyl)-2-iodobenzamide

- Structure : Shares the 2-iodobenzoate group but incorporates a hydrazinyl linker.

- This compound’s activity against multidrug-resistant cancer cells highlights the therapeutic value of iodinated aromatics .

Ethyl 4-Amino-2-Chloro-5-Iodobenzoate

- Structure : Combines chlorine and iodine on adjacent positions.

- Application : Used as a pharmaceutical intermediate, leveraging iodine’s polarizability for improved solubility and metabolic stability .

Data Table: Key Comparative Parameters

Research Findings and Mechanistic Insights

Halogen Position and Activity: The 2,4-dichloro configuration optimizes interactions with hydrophobic pockets in enzymes (e.g., collagenase), while positional isomers (e.g., 2,6-dichloro) exhibit minor differences in binding entropy due to altered steric effects . Fluorine substitutions (e.g., 2,4-difluorobenzyl) reduce activity due to weaker van der Waals forces compared to chlorine .

Role of Iodine: The iodine atom in 2-iodobenzoate derivatives enhances halogen bonding with electron-rich regions (e.g., carbonyl oxygen in Gln215), improving target affinity .

Synthetic Considerations :

- Rapid synthesis methods for dichlorobenzyl derivatives (e.g., 44.2% yield for N-(2,4-dichlorobenzyl)-N-methylformamide) highlight the feasibility of scaling production for structure-activity studies .

Biologische Aktivität

2,4-Dichlorobenzyl 2-iodobenzoate is a compound that has garnered interest in various fields of biological research due to its potential antimicrobial and anticancer properties. This article delves into the biological activity of this compound, exploring its mechanisms of action, efficacy against different pathogens, and implications for therapeutic applications.

The molecular structure and properties of this compound are crucial for understanding its biological activity. Below is a summary table of its chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C19H17Cl2IO4 |

| Molecular Weight | 507.1 g/mol |

| IUPAC Name | prop-2-enyl 4-[(2,4-dichlorophenyl)methoxy]-3-ethoxy-5-iodobenzoate |

| InChI Key | UAWZOBBXQZOQKT-UHFFFAOYSA-N |

| Canonical SMILES | CCOC1=C(C(=CC(=C1)C(=O)OCC=C)I)OCC2=C(C=C(C=C2)Cl)Cl |

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes critical for microbial survival or cancer cell proliferation.

- Receptor Interaction : It might interact with cellular receptors, influencing signal transduction pathways that regulate cell growth and apoptosis.

- Oxidative Stress Induction : The compound can induce oxidative stress in cells, leading to cell death, particularly in cancerous cells.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. In vitro tests have demonstrated significant bactericidal activity against a range of pathogens, including both gram-positive and gram-negative bacteria.

Case Study: Bactericidal Efficacy

A study investigated the bactericidal action of formulations containing 2,4-Dichlorobenzyl alcohol (DCBA), which is structurally related to our compound. The results showed:

- Rapid Bactericidal Activity : Over 99.9% reduction in bacterial counts was observed within one minute against Streptococcus pyogenes and Haemophilus influenzae.

- Broad Spectrum Effectiveness : Effective against multiple organisms implicated in pharyngitis, including Staphylococcus aureus and Moraxella catarrhalis.

| Pathogen | Log Reduction at 1 Minute | Log Reduction at 5 Minutes | Log Reduction at 10 Minutes |

|---|---|---|---|

| S. pyogenes | >3.0 | - | - |

| H. influenzae | >3.0 | - | - |

| S. aureus | - | - | >3.0 |

Anticancer Activity

Research has also explored the potential anticancer effects of compounds similar to this compound. For instance, derivatives have shown cytotoxic activity against human lung carcinoma (A-549) and breast carcinoma (MCF-7) cell lines.

In Vitro Findings

In vitro studies indicated that certain derivatives exhibited significant inhibition of cell proliferation:

- A-549 Cell Line : Compounds demonstrated IC50 values comparable to established chemotherapeutics.

- MCF-7 Cell Line : Notable apoptosis induction was observed through the activation of caspase pathways.

Toxicological Considerations

While exploring the therapeutic potentials, it is essential to consider the toxicological profile of this compound. Studies have indicated potential irritant effects on mammalian tissues at high concentrations. Safety assessments are necessary to establish safe dosage levels for therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.